3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative with a complex substitution pattern. Its core structure features:
- A 3-hydroxy group at position 3, which may participate in hydrogen bonding or metal coordination .
- A 4-methoxyphenyl group at position 5, contributing electron-donating effects and influencing lipophilicity .
- A 4-substituted benzoyl group at position 4, bearing a 3-methyl group and a propenyloxy (allyloxy) moiety.
- A 2-(morpholin-4-yl)ethyl group at position 1, enhancing solubility via the morpholine ring’s polarity and acting as a pharmacophore in kinase inhibitors .
Properties
Molecular Formula |
C28H32N2O6 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H32N2O6/c1-4-15-36-23-10-7-21(18-19(23)2)26(31)24-25(20-5-8-22(34-3)9-6-20)30(28(33)27(24)32)12-11-29-13-16-35-17-14-29/h4-10,18,25,31H,1,11-17H2,2-3H3/b26-24+ |
InChI Key |
OULAZZVUMLBIGI-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)O)OCC=C |
Origin of Product |
United States |
Biological Activity
3-Hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique molecular structure that includes a pyrrolone core and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The compound features several notable structural elements:
- Pyrrolone Core : Provides stability and biological activity.
- Aromatic Rings : Contribute to its interaction with various biological targets.
- Functional Groups : Such as methoxy and morpholine, enhance solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, the compound's structural features allow it to interact with specific cellular pathways involved in tumor growth and survival.
Case Study : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the nanomolar range. This suggests a potent anticancer effect potentially mediated through apoptosis induction or cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens.
Research Findings : In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.
Interaction Studies
Interaction studies reveal that this compound may bind effectively to various biological targets, including enzymes and receptors involved in disease processes.
Binding Affinity
Molecular docking studies indicate strong binding affinities between the compound and target proteins, such as cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction could enhance its therapeutic efficacy while minimizing side effects.
Structure-Activity Relationship (SAR)
A comparative analysis of structurally similar compounds highlights the importance of specific substituents on biological activity.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(Allyloxy)benzoyl derivative | Similar benzoyl group | Antimicrobial | Different alkoxy substituent |
| Chalcone derivatives | Similar core structure | Antiviral | Varying degrees of substitution |
| Morpholine-containing compounds | Presence of morpholine | CNS activity | Enhanced potency through morpholine |
This table illustrates how variations in substituents and core structures can lead to different biological activities, emphasizing the uniqueness of this compound.
Comparison with Similar Compounds
Structural Analogues in the Pyrrol-2-one Family
A. Substituent Variations at Position 5
- Compound 23 (): Structure: 5-(4-Trifluoromethoxyphenyl) instead of 5-(4-methoxyphenyl). Properties: Higher lipophilicity and electron-withdrawing effects from the CF₃O group, leading to a melting point (mp) of 246–248°C. Bioactivity: Not specified, but trifluoromethoxy groups often enhance metabolic stability .
B. Substituent Variations at Position 1
- Morpholinopropyl vs. Morpholinoethyl (): Example: 1-(3-Morpholinopropyl) vs. 1-[2-(morpholin-4-yl)ethyl]. Impact: The shorter ethyl chain in the target compound may reduce steric hindrance and improve binding pocket compatibility compared to bulkier propyl chains .
C. Benzoyl Group Modifications
- Propenyloxy vs.
Non-Pyrrolone Analogues with Shared Substituents
A. Benzimidazole Derivatives ():
- Example: 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5-methoxy-benzimidazoles.
- Comparison: While the morpholine and methoxy groups are shared, the benzimidazole core differs in electronic properties and hydrogen-bonding capacity. Benzimidazoles often target proton pumps (e.g., H+/K+-ATPase), whereas pyrrolones may favor kinase or protease inhibition .
B. Coumarin-Diazepine Hybrids ():
- Example: Coumarin-3-yl-diazepine-pyrazolones.
- Comparison: These hybrids prioritize π-π stacking interactions via aromatic systems, unlike the target compound’s reliance on hydrogen bonding (hydroxy group) and polar interactions (morpholine) .
Physicochemical and Computational Comparisons
A. QSAR and Docking Studies ():
- Chemical Space Docking (): The target compound’s propenyloxy group may enhance docking scores in kinase targets (e.g., ROCK1) by filling hydrophobic pockets, outperforming analogs with rigid substituents.
- Bioactivity Clustering (): Structural similarity to pyrrolones with 4-aroyl groups (e.g., ) suggests shared bioactivity profiles, such as anti-inflammatory or anticancer activity .
- Electronic Effects: The 3-hydroxy group’s acidity (pKa ~8–10) contrasts with non-hydroxylated analogs, influencing ionization state at physiological pH .
Preparation Methods
Pyrrolone Ring Formation
The 2,5-dihydro-1H-pyrrol-2-one core is typically synthesized via Knorr-type cyclization or intramolecular lactamization . A common approach involves condensing γ-keto esters with amines under acidic conditions. For example, reacting ethyl 4-(4-methoxyphenyl)-3-oxopentanoate with 2-(morpholin-4-yl)ethylamine in acetic acid yields the pyrrolone scaffold.
Reaction Conditions:
Introduction of the 4-[3-Methyl-4-(Allyloxy)Benzoyl] Group
The acyl group is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution . A patent by Sigma-Aldrich details the use of 3-methyl-4-(prop-2-en-1-yloxy)benzoyl chloride in dichloromethane with AlCl₃ as a catalyst. The reaction proceeds at 0–5°C to minimize side reactions.
Key Data:
Morpholinoethyl Side Chain Installation
The 2-(morpholin-4-yl)ethyl group is introduced via alkylation of the pyrrolone nitrogen. A two-step protocol is preferred:
-
Mitsunobu Reaction: Treating the pyrrolone with 2-morpholinoethanol and triphenylphosphine/diethyl azodicarboxylate (DEAD) in THF.
-
N-Alkylation: Using 2-chloroethylmorpholine in the presence of K₂CO₃ in DMF at 60°C.
Optimization Note: The Mitsunobu method offers higher regioselectivity (90% yield) compared to direct alkylation (75% yield).
Optimization Strategies
Protecting Group Chemistry
-
Hydroxyl Group Protection: The C3-hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether during acylation to prevent undesired side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).
-
Allyl Ether Stability: The prop-2-en-1-yloxy group is susceptible to oxidation. Performing reactions under nitrogen atmosphere and avoiding strong oxidizing agents improves stability.
Solvent and Temperature Effects
-
Acylation: Lower temperatures (0–5°C) in CH₂Cl₂ reduce ring sulfonation.
-
Cyclization: Elevated temperatures (80°C) in acetic acid accelerate lactam formation but require strict moisture control.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >98% purity after recrystallization from ethyl acetate.
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Patent WO2023213626A1 discloses derivatives of similar pyrrolones for controlling plant pathogens, highlighting the role of the allyl ether group in enhancing bioavailability.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?
- Methodology :
-
Stepwise Cyclization : Utilize a base-assisted cyclization approach similar to pyrrol-2-one derivatives, starting with substituted benzaldehydes and amines in 1,4-dioxane under reflux (e.g., 48 hours at –20°C to –15°C) .
-
Purification : Column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from methanol or 2-propanol to isolate pure product .
-
Key Parameters : Adjust stoichiometry of diazomethane and triethylamine to control reaction kinetics and minimize side products .
- Example Reaction Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Diazomethane, Et₃N, CH₂Cl₂, –20°C | 46–63% | |
| Purification | Ethyl acetate/hexane (1:4) | >95% purity |
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), morpholinyl ethyl chain (δ 2.5–3.5 ppm), and hydroxy groups (broad singlet at δ 5.0–6.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 420.1573 [M+H]+ for C₂₂H₂₁F₃NO₄) .
- FTIR : Identify carbonyl (1650–1750 cm⁻¹) and hydroxy (3200–3500 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structural modifications to the morpholinyl or propenyloxy groups impact bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with substituted morpholinyl chains (e.g., 3-methoxypropylamine instead of 2-hydroxypropyl) and compare pharmacokinetic properties .
- In Silico Modeling : Use docking simulations to assess interactions with target proteins (e.g., kinases or GPCRs) based on substituent electronic profiles .
- Example Modification Table :
| Substituent | Bioactivity Change | Reference |
|---|---|---|
| 3-Methoxypropyl | Increased solubility, reduced cytotoxicity | |
| Propenyloxy → Allyl | Enhanced metabolic stability |
Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodology :
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals from diastereomers or rotamers .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., single-crystal XRD for pyrrol-2-one derivatives) .
- Case Study : For compound 25 (9% yield), conflicting HRMS data was resolved by repeating synthesis under anhydrous conditions .
Q. What experimental designs are optimal for evaluating in vitro pharmacokinetic properties?
- Methodology :
- Microsomal Stability Assays : Use liver microsomes to measure metabolic half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- Permeability Tests : Caco-2 cell monolayers to assess intestinal absorption potential .
- Statistical Design : Apply split-plot designs with replicates (n=4) to account for batch variability .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
